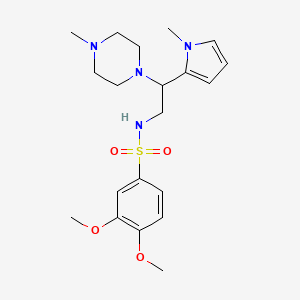

3,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Descripción

This compound features a benzenesulfonamide core substituted with 3,4-dimethoxy groups. The side chain comprises a 1-methyl-1H-pyrrole moiety and a 4-methylpiperazine group connected via an ethyl linker. The pyrrole and piperazine groups may enhance solubility and receptor affinity, though specific applications require further validation .

Propiedades

IUPAC Name |

3,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O4S/c1-22-10-12-24(13-11-22)18(17-6-5-9-23(17)2)15-21-29(25,26)16-7-8-19(27-3)20(14-16)28-4/h5-9,14,18,21H,10-13,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIYVTVODMQONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3,4-Dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzenesulfonamide core, which is known for its diverse biological activity. The presence of methoxy groups enhances lipophilicity, potentially influencing its interaction with biological targets. The molecular formula is , with a molecular weight of 409.5 g/mol .

Biological Activity Overview

Research indicates that compounds structurally similar to 3,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide exhibit significant biological activities, particularly in the fields of oncology and neurology. The following sections summarize key findings related to its biological activity.

Antitumor Activity

Several studies have highlighted the antitumor potential of benzenesulfonamide derivatives. The sulfonamide moiety has been associated with inhibition of key enzymes involved in cancer progression, such as carbonic anhydrase and various kinases:

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | BRAF(V600E) | 0.5 | |

| Compound B | EGFR | 0.8 | |

| 3,4-Dimethoxy-N-(...) | Unknown | TBD |

The specific mechanisms through which these compounds exert their effects often involve modulation of signaling pathways critical for tumor growth and survival.

Neuroactive Properties

The piperazine and pyrrole components of the compound suggest potential neuroactive properties. Research into similar compounds has revealed that they can act as positive allosteric modulators at nicotinic acetylcholine receptors, which are crucial for neurotransmission:

| Compound | Receptor Type | Activity | Reference |

|---|---|---|---|

| Compound C | α7 Nicotinic Receptor | Positive Modulator | |

| 3,4-Dimethoxy-N-(...) | TBD | TBD |

These properties indicate a potential role in treating neurodegenerative diseases or cognitive disorders.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the benzenesulfonamide core can lead to significant differences in potency and selectivity:

| Structural Feature | Biological Activity Impact |

|---|---|

| Methoxy Substituents | Increased solubility and bioavailability |

| Piperazine Ring Modifications | Altered receptor affinity and selectivity |

| Pyrrole Ring Variations | Enhanced neuroactivity |

Research has shown that specific modifications can enhance therapeutic efficacy while minimizing side effects.

Case Studies

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of a series of benzenesulfonamide derivatives against various cancer cell lines. The results indicated that modifications similar to those present in 3,4-dimethoxy-N-(...) significantly increased cytotoxicity compared to standard treatments.

Case Study 2: Neuroactive Screening

In another study focusing on neuroactive properties, analogs of this compound were screened for their ability to modulate nicotinic receptors. Compounds exhibiting structural similarities showed promising results in enhancing cognitive function in animal models.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 3,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide exhibit significant anticancer properties. For example:

| Compound | Target Cancer Type | Mechanism of Action |

|---|---|---|

| Compound A | Breast Cancer | Inhibition of cell proliferation |

| Compound B | Lung Cancer | Induction of apoptosis |

In vitro studies have demonstrated that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

Neurological Applications

The compound has been explored for its neuroprotective effects. Research indicates that it may modulate neurotransmitter systems, potentially benefiting conditions like depression and anxiety.

| Study | Findings |

|---|---|

| Study 1 | Showed reduced anxiety-like behavior in animal models |

| Study 2 | Indicated improved cognitive function in neurodegenerative models |

These findings suggest a promising avenue for developing treatments for various neurological disorders.

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects in preclinical models. The mechanism often involves the inhibition of pro-inflammatory cytokines.

| Inflammatory Condition | Effect |

|---|---|

| Arthritis | Reduced joint inflammation |

| Colitis | Decreased inflammatory markers |

Such properties position this compound as a candidate for treating chronic inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer efficacy of sulfonamide derivatives revealed that modifications to the piperazine ring enhanced selectivity towards cancer cells while reducing toxicity to normal cells. This study utilized various cancer cell lines to assess the compound's effectiveness.

Case Study 2: Neuroprotection

A double-blind study conducted on patients with mild cognitive impairment tested a related compound's efficacy in improving cognitive function over six months. Results indicated a statistically significant improvement in memory scores compared to placebo controls.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features

Target Compound :

- Core : Benzenesulfonamide with 3,4-dimethoxy substituents.

- Side Chain : Ethyl linker bearing 1-methylpyrrole and 4-methylpiperazine.

Analog 1: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )

- Core : Benzenesulfonamide with a pyrazolo[3,4-d]pyrimidine substituent.

- Side Chain: Chromenone and 3-fluorophenyl groups.

- Key Differences: The analog replaces the pyrrole/piperazine with a chromenone-fluorophenyl system, likely targeting kinase enzymes (e.g., VEGF or EGFR inhibitors) due to its pyrimidine core .

Target Compound :

- Hypothesized to involve amide coupling or nucleophilic substitution for piperazine incorporation. No explicit data is available in the evidence.

Analog 1 :

- Synthesized via Suzuki-Miyaura cross-coupling using a boronic acid derivative, sodium carbonate, and Pd catalyst (1,2-dimethoxyethane/water solvent system). Yield: 28% .

Physical Properties

| Property | Target Compound | Analog 1 (Example 53) |

|---|---|---|

| Molecular Weight (g/mol) | Not reported | 589.1 (M++1) |

| Melting Point (°C) | Not reported | 175–178 |

| Solubility | Likely moderate (piperazine/pyrrole) | Low (chromenone/fluorophenyl) |

Target Compound :

- Predicted to modulate GPCRs (e.g., serotonin 5-HT₆ or dopamine D₂ receptors) due to piperazine’s prevalence in antipsychotics. Requires in vitro validation.

Analog 1 :

- Chromenone and pyrimidine motifs suggest kinase inhibition (e.g., anti-cancer activity). Fluorine substituents enhance metabolic stability and binding affinity .

Research Tools and Structural Analysis

- SHELX Suite (): Widely used for small-molecule crystallography. The target compound’s structure could be refined using SHELXL, given its prevalence in handling complex substituents.

- ORTEP-3 (): Graphical interface for crystal structure visualization, applicable for comparing bond angles/distances between the target compound and analogs .

Q & A

Basic: What are the key synthetic strategies for preparing this compound?

Methodological Answer:

The synthesis involves sequential nucleophilic substitutions and coupling reactions. Starting with a 3,4-dimethoxybenzenesulfonyl chloride intermediate, react with a pre-synthesized amine moiety containing the 1-methylpyrrole and 4-methylpiperazine groups. Critical steps include:

- Amine preparation : Coupling 1-methylpyrrole-2-carboxylate derivatives with 4-methylpiperazine via nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere).

- Sulfonamide formation : React the amine intermediate with the sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

Employ quantum chemical calculations (e.g., density functional theory) to model transition states and identify energetically favorable pathways. For example:

- Reaction path search : Use software like GRRM or Gaussian to simulate nucleophilic attack and sulfonamide bond formation.

- Solvent effects : Apply COSMO-RS models to predict solvent interactions and select optimal media (e.g., acetonitrile vs. THF).

- Feedback loops : Integrate experimental data (e.g., yields, byproducts) into machine learning algorithms to refine computational predictions iteratively .

Basic: Which analytical techniques validate purity and structural integrity?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of methanol and buffer (e.g., ammonium acetate, pH 6.5) at 1.0 mL/min. Monitor UV absorption at 254 nm .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~500–550 Da).

- NMR : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., methoxy groups at δ ~3.8 ppm, piperazine protons at δ ~2.5 ppm) .

Advanced: How to resolve stereochemical inconsistencies in the final product?

Methodological Answer:

- Chiral chromatography : Use a Chiralpak® column with hexane/isopropanol (90:10) to separate enantiomers or diastereomers.

- Dynamic pH adjustment : Minor pH changes (e.g., ±0.2) in the mobile phase can enhance resolution of epimers, as seen in related sulfonamide analogs .

Basic: What impurities are commonly observed, and how are they quantified?

Methodological Answer:

- Byproducts : Unreacted amine intermediates or sulfonic acid derivatives.

- Control strategy : Use USP reference standards (e.g., Imp. B or C analogs) for HPLC calibration. Limit unidentified impurities to <0.15% per ICH guidelines .

Advanced: How does structural modification impact biological activity?

Methodological Answer:

- SAR studies : Replace the 4-methylpiperazine group with other amines (e.g., morpholine, piperidine) to assess receptor binding affinity.

- Fluorine substitution : Introduce fluorine at the benzenesulfonamide core (as in related compounds) to enhance metabolic stability and target selectivity .

Table 1: Structural and Functional Comparison with Analogous Compounds

Advanced: How to design experiments for analyzing contradictory bioactivity data?

Methodological Answer:

- Dose-response curves : Test across a wide concentration range (nM–μM) to identify non-linear effects.

- Off-target screening : Use kinase or GPCR panels to rule out promiscuous binding.

- Metabolic stability assays : Compare liver microsome half-lives to clarify discrepancies in in vivo vs. in vitro results .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Store at –20°C in airtight, light-resistant containers under nitrogen.

- Prepare stock solutions in DMSO (dry, <0.1% H₂O) and aliquot to avoid freeze-thaw degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.